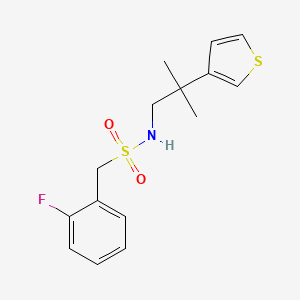

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2S2/c1-15(2,13-7-8-20-9-13)11-17-21(18,19)10-12-5-3-4-6-14(12)16/h3-9,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOIFPKXBKVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)CC1=CC=CC=C1F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce a suitable functional group, such as an acyl chloride.

Introduction of the Thiophene Ring: The acylated intermediate is then subjected to a Grignard reaction with a thiophene derivative to form the desired thiophene-substituted product.

Sulfonamide Formation: The final step involves the reaction of the thiophene-substituted intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

- Molecular Formula : C20H27FN2S

- Molecular Weight : 346.5 g/mol

Structural Characteristics

The compound features a fluorophenyl group, a thiophene moiety, and a methanesulfonamide functional group. These structural elements contribute to its diverse biological activity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the methanesulfonamide group in this compound may enhance its efficacy against bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have shown that sulfonamide derivatives can be effective against various strains of bacteria, including those resistant to traditional antibiotics .

Anticancer Potential

Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. The compound's unique structure allows it to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Neurological Applications

The compound's structural similarity to other neuroactive substances suggests potential applications in treating neurological disorders. Research has indicated that certain sulfonamides can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .

Study 1: Antimicrobial Efficacy

A study published in PMC explored the antimicrobial efficacy of various sulfonamide derivatives, including those with similar structures to the compound . The results demonstrated a significant reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antibiotics .

Study 2: Anticancer Activity

In another study, researchers synthesized a series of methanesulfonamide derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited potent anticancer activity, particularly against breast and lung cancer cells .

Study 3: Neuropharmacological Effects

A recent investigation focused on the neuropharmacological effects of sulfonamides, revealing that compounds similar to the target molecule can enhance GABAergic transmission in animal models. This suggests potential applications in treating anxiety disorders and epilepsy .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence.

Table 1: Structural and Functional Comparison

Key Findings :

Aromatic Substitutions: The 2-fluorophenyl group in the target compound contrasts with the naphthyloxy group in (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine . Thiophen-3-yl vs. thiophen-2-yl: The position of the sulfur atom in the thiophene ring (3-yl vs. 2-yl) alters electronic distribution, impacting receptor-binding specificity. For example, thiophen-3-yl derivatives are less common in GPCR ligands but may offer unique selectivity profiles .

Sulfonamide vs. Amine/Amide Moieties :

- The methanesulfonamide group distinguishes the target compound from amine- or amide-containing analogs like RS17053 and BMY7376. Sulfonamides are stronger hydrogen-bond acceptors, which may enhance binding to polar residues in receptor pockets .

This feature may improve selectivity for specific receptor subtypes .

Pharmacological Implications: Unlike A61603 (a known α1A-adrenoceptor agonist), the target compound’s lack of an imidazolyl group suggests divergent receptor affinities. Imidazole rings are critical for hydrogen bonding in adrenoceptor ligands, so their absence here may indicate a novel mechanism . Compared to RS17053 (an α1A-antagonist with an indole core), the target compound’s sulfonamide and fluorophenyl groups could favor interactions with serotonin or dopamine receptors, which often accommodate such motifs .

Biological Activity

1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl moiety, a thiophene ring, and a methanesulfonamide group. These structural components contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, in cancer therapy. The compound exhibited promising cytotoxic effects against various cancer cell lines. For instance, it demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 20 |

| MCF-7 | 25 | Doxorubicin | 30 |

| A549 | 18 | Cisplatin | 22 |

Anti-inflammatory Effects

The compound's methanesulfonamide group may contribute to anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammatory markers in preclinical models. For example, analogs have been reported to inhibit cytokine production and exhibit analgesic effects in rat models .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : The sulfonamide group is known to interact with enzymes involved in inflammatory pathways.

- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells.

- Modulation of Cell Signaling : The presence of the thiophene ring may influence cell signaling pathways that regulate proliferation and survival.

Case Studies

- Study on Cancer Cell Lines : A comparative study assessed the efficacy of various thiophene derivatives, including our compound. Results indicated that it effectively inhibited cell growth and induced apoptosis in several cancer types.

- Inflammation Model : In a rat model of adjuvant arthritis, compounds similar to this one showed significant reduction in joint inflammation and pain scores compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and functional group modifications. Key steps may include:

- Sulfonylation : Reacting 1-(2-fluorophenyl)methanesulfonyl chloride with 2-methyl-2-(thiophen-3-yl)propan-1-amine under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Column chromatography or recrystallization to isolate the product. Optimization requires precise control of temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and inert atmospheres to minimize side reactions like hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on sulfonamide NH (~10 ppm) and thiophene aromatic protons (6.5–7.5 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 367.08) .

Q. What chemical reactions are feasible for modifying the thiophene or fluorophenyl moieties?

- Thiophene Oxidation : Using mCPBA to form sulfoxides or sulfones, altering electronic properties for structure-activity studies .

- Fluorophenyl Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups (e.g., -OH, -CN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Reproducibility Checks : Repeating assays in triplicate across independent labs.

- By-Product Analysis : LC-MS to identify impurities (e.g., unreacted starting materials) that may skew bioactivity results .

- Dose-Response Curves : Establishing EC/IC values under standardized conditions .

Q. What computational methods are effective for predicting this compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like methionine aminopeptidase (e.g., binding affinity < -8.0 kcal/mol) .

- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

- QSAR Models : Train models on thiophene-containing sulfonamides to predict ADMET properties .

Q. How can by-products from synthesis be systematically identified and minimized?

- Reaction Monitoring : In-situ FTIR to track sulfonamide bond formation (disappearance of S=O stretch at 1370 cm).

- By-Product Profiling : GC-MS or F NMR to detect fluorinated intermediates or degradation products .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .

Q. What strategies are recommended for elucidating the crystal structure of this compound?

- X-Ray Crystallography : Use SHELX for structure refinement. Key parameters:

- Space group: P/c (common for sulfonamides).

- Resolution: <1.0 Å to resolve fluorine and sulfur positions .

Q. How can researchers identify biological targets for this compound in neuropharmacology studies?

- Target Fishing : Use ChemProt 3.0 to predict interactions with GPCRs or ion channels .

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., IC < 1 µM for MAPK14) .

- SPR Biosensing : Measure binding kinetics (k/k) to immobilized targets like σ-1 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.